Journal Name:Chemical Science
Journal ISSN:2041-6520
IF:7.6
Journal Website:https://pubs.rsc.org/en/journals/journalissues/sc
Year of Origin:2010
Publisher:Royal Society of Chemistry
Number of Articles Per Year:1413
Publishing Cycle:
OA or Not:Not
Stereoselective RNA reaction with chiral 2′-OH acylating agents†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03067A
The reactivity of RNA 2′-OH groups with acylating agents has recently been investigated for high-yield conjugation of RNA strands. To date, only achiral molecules have been studied for this reaction, despite the complex chiral structure of RNA. Here we prepare a set of chiral acylimidazoles and study their stereoselectivity in RNA reactions. Reactions performed with unfolded and folded RNAs reveal that positional selectivity and reactivity vary widely with local RNA macro-chirality. We further document remarkable effects of chirality on reagent reactivity, identifying an asymmetric reagent with 1000-fold greater reactivity than prior achiral reagents. In addition, we identify a chiral compound with higher RNA structural selectivity than any previously reported RNA-mapping species. Further, azide-containing homologs of a chiral dimethylalanine reagent were synthesized and applied to local RNA labeling, displaying 92% yield and 16 : 1 diastereoselectivity. The results establish that reagent stereochemistry and chiral RNA structure are critical elements of small molecule-RNA reactions, and demonstrate new chemical strategies for selective RNA modification and probing.
Detail
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04281B
In biology, cells regulate the function of molecules using catalytic reaction cycles that convert reagents with high chemical potential (fuel) to waste molecules. Inspired by biology, synthetic analogs of such chemical reaction cycles have been devised, and a widely used catalytic reaction cycle uses carboxylates as catalysts to accelerate the hydration of carbodiimides. The cycle is versatile and easy to use, so it is widely applied to regulate motors, pumps, self-assembly, and phase separation. However, the cycle suffers from side reactions, especially the formation of N-acylurea. In catalytic reaction cycles, side reactions are disastrous as they decrease the fuel's efficiency and, more importantly, destroy the molecular machinery or assembling molecules. Therefore, this work tested how to suppress N-acylurea by screening precursor concentration, its structure, carbodiimide structure, additives, temperature, and pH. It turned out that the combination of low temperature, low pH, and 10% pyridine as a fraction of the fuel could significantly suppress the N-acylurea side product and keep the reaction cycle highly effective to regulate successful assembly. We anticipate that our work will provide guidelines for using carbodiimide-fueled reaction cycles to regulate molecular function and how to choose optimal conditions.
Detail
An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04945K
A mild and practical method for synthesizing sulfonyl derivatives, which have a wide range of applications in pharmaceuticals, materials, and organic synthesis, was described through the oxidative functionalization of thiols with DMSO/HBr. The simple conditions, low cost and ready availability of DMSO/HBr, as well as the versatility of the transformations, make this strategy very powerful in synthesizing a variety of sulfonyl derivatives including sulfonamides, sulfonyl fluorides, sulfonyl azides, and sulfonates. Mechanistic studies revealed that DMSO served as the terminal oxidant, and HBr acted as both a nucleophile and a redox mediator to transfer the oxygen atom.
Detail
Reversible Cl/Cl− redox in a spinel Mn3O4 electrode†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04545E
A unique prospect of using halides as charge carriers is the possibility of the halides undergoing anodic redox behaviors when serving as charge carriers for the charge-neutrality compensation of electrodes. However, the anodic conversion of halides to neutral halogen species has often been irreversible at room temperature due to the emergence of diatomic halogen gaseous products. Here, we report that chloride ions can be reversibly converted to near-neutral atomic chlorine species in the Mn3O4 electrode at room temperature in a highly concentrated chloride-based aqueous electrolyte. Notably, the Zn2+ cations inserted in the first discharge and trapped in the Mn3O4 structure create an environment to stabilize the converted chlorine atoms within the structure. Characterization results suggest that the Cl/Cl− redox is responsible for the observed large capacity, as the oxidation state of Mn barely changes upon charging. Computation results corroborate that the converted chlorine species exist as polychloride monoanions, e.g., [Cl3]− and [Cl5]−, inside the Zn2+-trapped Mn3O4, and the presence of polychloride species is confirmed experimentally. Our results point to the halogen plating inside electrode lattices as a new charge-storage mechanism.
Detail
Stepwise deprotonation of truxene: structures, metal complexation, and charge-dependent optical properties†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04885C
As a planar subunit of C60-fullerene, truxene (C27H18) represents a highly symmetrical rigid hydrocarbon with strong blue emission. Herein, we used truxene as a model to investigate the chemical reactivity of a fullerene fragment with alkali metals. Monoanion, dianion, and trianion products with different alkali metal counterions were crystallized and fully characterized, revealing the core curvature dependence on charge and alkali metal coordination. Moreover, a 1proton nuclear magnetic resonance study coupled with computational analysis demonstrated that deprotonation of the aliphatic CH2 segments introduces aromaticity in the five-membered rings. Importantly, the UV-vis absorption and photoluminescence of truxenyl anions with different charges reveal intriguing charge-dependent optical properties, implying variation of the electronic structure based on the deprotonation process. An increase in aromaticity and π-conjugation yielded a red shift in the absorption and photoluminescent spectra; in particular, large Stokes shifts were observed in the truxenyl monoanion and dianion with high emission quantum yield and time of decay. Overall, stepwise deprotonation of truxene provides the first crystallographically characterized examples of truxenyl anions with three different charges and charge-dependent optical properties, pointing to their potential applications in carbon-based functional materials.
Detail
Template-assisted synthesis of isomeric copper(i) clusters with tunable structures showing photophysical and electrochemical properties†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04682F
A comparative study of structure–property relationships in isomeric and isostructural atomically precise clusters is an ideal approach to unravel their fundamental properties. Herein, seven high-nuclearity copper(I) alkynyl clusters utilizing template-assisted strategies were synthesized. Spherical Cu36 and Cu56 clusters are formed with a [M@(V/PO4)6] (M: Cu2+, Na+, K+) skeleton motif, while peanut-shaped Cu56 clusters feature four separate PO4 templates. Experiments and theoretical calculations suggested that the photophysical properties of these clusters are dependent on both the inner templates and outer phosphonate ligands. Phenyl and 1-naphthyl phosphate-protected clusters exhibited enhanced emission features attributed to numerous well-arranged intermolecular C–H⋯π interactions between the ligands. Moreover, the electrocatalytic CO2 reduction properties suggested that internal PO4 templates and external naphthyl groups could promote an increase in C2 products (C2H4 and C2H5OH). Our research provides new insight into the design and synthesis of multifunctional copper(I) clusters, and highlights the significance of atomic-level comparative studies of structure–property relationships.
Detail
Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03805J
Gas-evolving photochemical reactions use light and mild conditions to access strained organic compounds irreversibly. Cyclopropenones are a class of light-responsive molecules used in bioorthogonal photoclick reactions; their excited-state decarbonylation reaction mechanisms are misunderstood due to their ultrafast (<100 femtosecond) lifetimes. We have combined multiconfigurational quantum mechanical (QM) calculations and non-adiabatic molecular dynamics (NAMD) simulations to uncover the excited-state mechanism of cyclopropenone and a photoprotected cyclooctyne-(COT)-precursor in gaseous and explicit aqueous environments. We explore the role of H-bonding with fully quantum mechanical explicitly solvated NAMD simulations for the decarbonylation reaction. The cyclopropenones pass through asynchronous conical intersections and have dynamically concerted photodecarbonylation mechanisms. The COT-precursor has a higher quantum yield of 55% than cyclopropenone (28%) because these trajectories prefer to break a σCC bond to avoid the strained trans-cyclooctene geometries. Our solvated simulations show an increased quantum yield (58%) for the systems studied here.
Detail
A proxy for oxygen storage capacity from high-throughput screening and automated data analysis†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03558A
Oxygen storage and release is a foundational part of many key pathways in heterogeneous catalysis, such as the Mars-van Krevelen mechanism. However, direct measurement of oxygen storage capacity (OSC) is time-consuming and difficult to parallelise. To accelerate the discovery of stable high OSC rare-earth doped ceria-zirconia oxygen storage catalysts, a high-throughput robotic-based co-precipitation synthesis route was coupled with sequentially automated powder X-ray diffraction (PXRD), Raman and thermogravimetric analysis (TGA) characterisation of the resulting materials libraries. Automated extraction of data enabled rapid trend identification and provided a data set for the development of an OSC prediction model, investigating the significance of each extracted quantity towards OSC. The optimal OSC prediction model produced incorporated variables from only fast-to-measure analytical techniques and gave predicted values of OSC that agreed with experimental observations across an independent validation set. Those measured quantities that feature in the model emerge as proxies for OSC performance. The ability to predict the OSC of the materials accelerates the discovery of high-capacity oxygen storage materials and motivates the development of similar high-throughput workflows to identify candidate catalysts for other heterogeneous transformations.
Detail
Integration of plasma and electrocatalysis to synthesize cyclohexanone oxime under ambient conditions using air as a nitrogen source†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02871B
Direct fixation of N2 to N-containing value-added chemicals is a promising pathway for sustainable chemical manufacturing. There is extensive demand for cyclohexanone oxime because it is the essential feedstock of Nylon 6. Currently, cyclohexanone oxime is synthesized under harsh conditions that consume a considerable amount of energy. Herein, we report a novel approach to synthesize cyclohexanone oxime by in situ NO3− generation from air under ambient conditions. This process was carried out through an integrated strategy including plasma-assisted air-to-NOx and co-electrolysis of NOx and cyclohexanone. A high rate of cyclohexanone oxime formation at 20.1 mg h−1 cm−2 and a corresponding faradaic efficiency (FE) of 51.4% was achieved over a Cu/TiO2 catalyst, and the selectivity of cyclohexanone oxime was >99.9% on the basis of cyclohexanone. The C–N bond formation mechanism was examined by in situ experiments and theoretical calculations, which showed that cyclohexanone oxime forms through the reaction between an NH2OH intermediate and cyclohexanone.
Detail
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04975B
Silyl chlorides are highly valuable and popular reagents for the protection of alcohols. In this edge article we introduce a photocleavable alcohol protecting group on the basis of acyl silanes. To achieve this, acylchlorosilanes that represent a new class of acylsilanes were developed. They can be easily synthesized in a concise sequence of three steps in high overall yield. Alcohol silyl protection takes place under established mild conditions, akin to those associated with classical silicon-based protecting groups. The removal of the Si-group is achieved at room temperature through exposure to visible light (456 nm) in methanol. We demonstrate a broad spectrum of substrates with remarkable tolerance toward diverse functional groups, highlighting a substantial level of orthogonality with respect to other protecting groups. Furthermore, we showcase the robustness of this approach against various transformations.
Detail
Discovery of a selective TC-PTP degrader for cancer immunotherapy†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04541B
T-cell protein tyrosine phosphatase (TC-PTP), encoded by PTPN2, has emerged as a promising target for cancer immunotherapy. TC-PTP deletion in B16 melanoma cells promotes tumor cell antigen presentation, while loss of TC-PTP in T-cells enhances T-cell receptor (TCR) signaling and stimulates cell proliferation and activation. Therefore, there is keen interest in developing TC-PTP inhibitors as novel immunotherapeutic agents. Through rational design and systematic screening, we discovered the first highly potent and selective TC-PTP PROTAC degrader, TP1L, which induces degradation of TC-PTP in multiple cell lines with low nanomolar DC50s and >110-fold selectivity over the closely related PTP1B. TP1L elevates the phosphorylation level of TC-PTP substrates including pSTAT1 and pJAK1, while pJAK2, the substrate of PTP1B, is unaffected by the TC-PTP degrader. TP1L also intensifies interferon gamma (IFN-γ) signaling and increases MHC-I expression. In Jurkat cells, TP1L activates TCR signaling through increased phosphorylation of LCK. Furthermore, in a CAR-T cell and KB tumor cell co-culture model, TP1L enhances CAR-T cell mediated tumor killing efficacy through activation of the CAR-T cells. Thus, we surmise that TP1L not only provides a unique opportunity for in-depth interrogation of TC-PTP biology but also serves as an excellent starting point for the development of novel immunotherapeutic agents targeting TC-PTP.
Detail
Electron transport through supercrystals of atomically precise gold nanoclusters: a thermal bi-stability effect†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02753H
Nanoparticles (NPs) may behave like atoms or molecules in the self-assembly into artificial solids with stimuli-responsive properties. However, the functionality engineering of nanoparticle-assembled solids is still far behind the aesthetic approaches for molecules, with a major problem arising from the lack of atomic-precision in the NPs, which leads to incoherence in superlattices. Here we exploit coherent superlattices (or supercrystals) that are assembled from atomically precise Au103S2(SR)41 NPs (core dia. = 1.6 nm, SR = thiolate) for controlling the charge transport properties with atomic-level structural insights. The resolved interparticle ligand packing in Au103S2(SR)41-assembled solids reveals the mechanism behind the thermally-induced sharp transition in charge transport through the macroscopic crystal. Specifically, the response to temperature induces the conformational change to the R groups of surface ligands, as revealed by variable temperature X-ray crystallography with atomic resolution. Overall, this approach leads to an atomic-level correlation between the interparticle structure and a bi-stability functionality of self-assembled supercrystals, and the strategy may enable control over such materials with other novel functionalities.
Detail
A chiral pentanidium and pyridinyl-sulphonamide ion pair as an enantioselective organocatalyst for Steglich rearrangement†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04397E
Enantioselective ion pair catalysis has gained significant attention due to its ability to exert selectivity control in various reactions. Achiral counterions have been found to play crucial roles in modulating reactivity and selectivity. The modular nature of an ion pair catalyst allows rapid alterations of the achiral counterion to achieve optimal outcomes, without the need to modify the more onerous chiral component. In this study, we report the successful development of a stable chiral pentanidium pyridinyl-sulphonamide ion pair as a nucleophilic organocatalyst for asymmetric Steglich rearrangement. The ion pair catalyst demonstrated excellent performance, leading to enantioenriched products with up to 99% ee through simple alterations of the achiral anions. We conducted extensive ROESY experiments and concluded that the reactivity and enantioselectivity were correlated to the formation of a tight ion pair in solution. Further computational analyses provided greater clarity to the structure of the ion pair catalyst in solution. Our findings reveal the critical roles of NMR experiments and computational analyses in the design and optimisation of ion pair catalysts.
Detail
Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04335E
We report herein the collective asymmetric total synthesis of seven pentacyclic 19-nor-clerodane diterpenoids, namely (+)-teucvin (+)-cracroson A, (+)-cracroson E, (+)-montanin A, (+)-teucvisin C, (+)-teucrin A, and (+)-2-hydroxyteuscorolide. An ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction of 4-methyl-2-pyrone with a chiral C5-substituted cyclohexa-1,3-dienol silyl ether is the key feature of the synthesis, which provides the common cis-decalin intermediate with five continuous stereocenters in excellent yield and stereoselectivity. From this diversifiable intermediate, the total synthesis of (+)-teucvin and (+)-2-hydroxyteuscorolide was realized in thirteen and eighteen steps, respectively. From (+)-teucvin, five other pentacyclic 19-nor-clerodanes were divergently and concisely generated through late-stage oxidation state adjustments.
Detail
Bioinformatics-guided discovery of biaryl-linked lasso peptides†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02380J
Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that feature an isopeptide bond and a distinct lariat fold. A growing number of secondary modifications have been described that further decorate lasso peptide scaffolds. Using genome mining, we have discovered a pair of lasso peptide biosynthetic gene clusters (BGCs) that include cytochrome P450 genes. Using mass spectrometry, stable isotope incorporation, and extensive 2D-NMR spectrometry, we report the structural characterization of two unique examples of (C–N) biaryl-linked lasso peptides. Nocapeptin A, from Nocardia terpenica, is tailored with a Trp–Tyr crosslink, while longipepetin A, from Longimycelium tulufanense, features a Trp–Trp linkage. Besides the unusual bicyclic frame, a Met of longipepetin A undergoes S-methylation to yield a trivalent sulfonium, a heretofore unprecedented RiPP modification. A bioinformatic survey revealed additional lasso peptide BGCs containing P450 enzymes which await future characterization. Lastly, nocapeptin A bioactivity was assessed against a panel of human and bacterial cell lines with modest growth-suppression activity detected towards Micrococcus luteus.
Detail
Enhancing organic cathodes of aqueous zinc-ion batteries via utilizing steric hindrance and electron cloud equalization†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04766K
Polyaniline (PANI), with merits of high electronic conductivity and capacity, is a promising material for zinc (Zn)-ion batteries. However, its redox window in Zn batteries is often limited, mainly due to the oxidative degradation at high potentials—in which imine groups can be attacked by water molecules. Here, we introduce phytic acid, a kind of supermolecule acid radical ion, as a dopant and electrolyte additive. Various in/ex situ analyses and theoretical calculations prove that the steric hindrance effect can prevent electroactive sites from the attack by water molecules. Meanwhile, the redox reaction can be stabilized by an even distribution of electron cloud due to the conjugated structure of phenazine groups. Accordingly, the assembled Zn–PANI battery can allow stable and long-term charge–discharge reactions to occur at a potential as high as 2.0 V with a discharged plateau of 1.5 V, and it also shows high rate performance and stable long cycle life (75% capacity retention after 1000 cycles at 10 A g−1).
Detail
QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04195F
Understanding the interaction of ligands with biomolecules is an integral component of drug discovery and development. Challenges for computing thermodynamic and kinetic quantities for pharmaceutically relevant receptor–ligand complexes include the size and flexibility of the ligands, large-scale conformational rearrangements of the receptor, accurate force field parameters, simulation efficiency, and sufficient sampling associated with rare events. Our recently developed multiscale milestoning simulation approach, SEEKR2 (Simulation Enabled Estimation of Kinetic Rates v.2), has demonstrated success in predicting unbinding (koff) kinetics by employing molecular dynamics (MD) simulations in regions closer to the binding site. The MD region is further subdivided into smaller Voronoi tessellations to improve the simulation efficiency and parallelization. To date, all MD simulations are run using general molecular mechanics (MM) force fields. The accuracy of calculations can be further improved by incorporating quantum mechanical (QM) methods into generating system-specific force fields through reparameterizing ligand partial charges in the bound state. The force field reparameterization process modifies the potential energy landscape of the bimolecular complex, enabling a more accurate representation of the intermolecular interactions and polarization effects at the bound state. We present QMrebind (Quantum Mechanical force field reparameterization at the receptor–ligand binding site), an ORCA-based software that facilitates reparameterizing the potential energy function within the phase space representing the bound state in a receptor–ligand complex. With SEEKR2 koff estimates and experimentally determined kinetic rates, we compare and interpret the receptor–ligand unbinding kinetics obtained using the newly reparameterized force fields for model host–guest systems and HSP90-inhibitor complexes. This method provides an opportunity to achieve higher accuracy in predicting receptor–ligand koff rate constants.
Detail
Active sites of atomically dispersed Pt supported on Gd-doped ceria with improved low temperature performance for CO oxidation†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03988A
“Single – atom” catalysts (SACs) have been the focus of intense research, due to debates about their reactivity and challenges toward determining and designing “single – atom” (SA) sites. To address the challenge, in this work, we designed Pt SACs supported on Gd-doped ceria (Pt/CGO), which showed improved activity for CO oxidation compared to its counterpart, Pt/ceria. The enhanced activity of Pt/CGO was associated with a new Pt SA site which appeared only in the Pt/CGO catalyst under CO pretreatment at elevated temperatures. Combined X-ray and optical spectroscopies revealed that, at this site, Pt was found to be d-electron rich and bridged with Gd-induced defects via an oxygen vacancy. As explained by density functional theory calculations, this site opened a new path via a dicarbonyl intermediate for CO oxidation with a greatly reduced energy barrier. These results provide guidance for rationally improving the catalytic properties of SA sites for oxidation reactions.
Detail
Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04445A
The creation of new functional molecules is a central task in chemical synthesis. Herein, we report the synthesis of a new type of fluorophore, bisbenzo[f]isoindolylidenes, from easily accessible dipropargyl benzenesulfonamides. Wavelength-tunable fluorophores emitting strong fluorescence of green to red light were obtained in this reaction. Late-stage modifications and incorporation of bioactive molecules into these fluorophores give rise to potential applications in biological studies. Detailed computational and experimental studies were conducted to elucidate the mechanism, and suggest a reaction sequence involving Garratt–Braverman type cyclization, isomerization, fragmentation, dimerization and oxidation.
Detail
Controllable synthesis of a Na-enriched Na4V2(PO4)3 cathode for high-energy sodium-ion batteries: a redox-potential-matched chemical sodiation approach†
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03498D
Exploring a sodium-enriched cathode (i.e. Na4V2(PO4)3, which differs from its traditional stoichiometric counterpart Na3V2(PO4)3 that can provide extra endogenous sodium reserves to mitigate the irreversible capacity loss of the anode material (i.e. hard carbon), is an intriguing presodiation method for the development of high energy sodium-ion batteries. To meet this challenge, herein, we first propose a redox-potential-matched chemical sodiation approach, utilizing phenazine-sodium (PNZ-Na) as the optimal reagent to sodiate the Na3V2(PO4)3 precursor into Na-enriched Na4V2(PO4)3. The spontaneous sodiation reaction enables a fast reduction of one-half V ions from V3+ to V2+, followed by the insertion of one Na+ ion into the NASICON framework, which only takes 90 s to obtain the phase-pure Na4V2(PO4)3 product. When paired with a hard carbon anode, the resulting Na4VP‖HC full cell exhibits a high energy density of 251 W h kg−1, which is 58% higher than that of 159 W h kg−1 for the Na3VP‖HC control cell. Our chemical sodiation methodology provides an innovative approach for designing sodium-rich cathode materials and could serve as an impetus to the development of advanced sodium-ion batteries.
Detail
15102
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.9 135 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/chemsci
Submission Guidelines
https://www.rsc.org/publishing/journals/guidelines/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Edge articles Minireviews Perspectives Comments